Ferric Pyrophosphate

Iron fortification Human iron absorption Micronization technology

Iron fortification of sensitive food matrices presents a challenge: soluble iron salts catalyze lipid oxidation, degrade co-fortified vitamins, and impart metallic off-flavors. Ferric pyrophosphate (FePP) eliminates these failures through its water-insoluble, chemically inert Fe³⁺ structure. • Micronized dispersible FePP achieves iron absorption non-inferior to ferrous sulfate (3.9% vs 4.2% in yoghurt) with complete dispersibility. • Co-extruded FePP with citric acid/trisodium citrate doubles iron absorption in fortified rice (1.7%→3.2%). • Encapsulated FePP premixes preserve iodine stability in double-fortified salt for ≥6 months.

Molecular Formula Fe4O21P6
Molecular Weight 745.21 g/mol
CAS No. 10058-44-3
Cat. No. B159122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerric Pyrophosphate
CAS10058-44-3
SynonymsActiferol Fe
ferric pyrophosphate
ferric pyrophosphate nonahydrate
JM-3100
Sunactive Fe
Molecular FormulaFe4O21P6
Molecular Weight745.21 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3]
InChIInChI=1S/4Fe.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6)/q4*+3;;;/p-12
InChIKeyCADNYOZXMIKYPR-UHFFFAOYSA-B
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble after treatment with citric acid and sodium hydroxyde

Ferric Pyrophosphate Baseline & Comparator Landscape


Ferric pyrophosphate (FePP; CAS 10058-44-3) is a water-insoluble ferric iron (Fe³⁺) salt of pyrophosphate, widely employed as a food fortificant in infant cereals, chocolate drink powders, and extruded rice due to its organoleptic inertness and absence of rancidity promotion [1][2]. Its chemical stability prevents the metallic taste, color changes, and lipid oxidation commonly associated with soluble ferrous iron sources, enabling fortification of sensitive food matrices that would otherwise be compromised [3]. However, this same stability and low aqueous solubility translate to inherently lower iron bioavailability compared to the reference standard ferrous sulfate (FeSO₄), a limitation that has driven the development of micronized, dispersible, and co-fortified FePP variants to enhance absorption while preserving its sensory advantages [4][5].

Ferric Pyrophosphate: Why Generic Substitution Fails


Generic substitution among iron fortificants is precluded by the profound divergence in their solubility, bioavailability, and reactivity profiles, which directly dictate product performance in specific food matrices. Ferric pyrophosphate occupies a unique niche defined by a trade-off between sensory compatibility and absorption efficiency [1]. Unlike highly bioavailable but chemically aggressive ferrous sulfate, which catalyzes rancidity and imparts metallic off-flavors in sensitive vehicles, FePP is exceptionally stable, minimizing vitamin degradation and lipid oxidation [2][3]. However, its native bioavailability is substantially lower, often necessitating specialized processing—such as micronization or co-fortification with enhancers—to achieve nutritional efficacy comparable to ferrous salts [4]. Conversely, other sensory-neutral alternatives like ferric orthophosphate or sodium iron pyrophosphate exhibit even poorer absorption, making FePP the more balanced candidate for many applications [5]. Consequently, procurement decisions cannot rely on simple iron content equivalency; they must be anchored to quantitative, matrix-specific performance data that substantiates the precise FePP grade or formulation required.

Ferric Pyrophosphate Evidence Guide


Non-Inferior Iron Absorption vs. Ferrous Sulfate in Humans

A micronized, dispersible form of ferric pyrophosphate (MDFP; SunActive Fe) with an average particle size of 0.3 µm was directly compared to ferrous sulfate for iron absorption in adult women. In both infant cereal and yoghurt drink matrices fortified with 5 mg iron, MDFP demonstrated fractional iron absorption that was not statistically different from that of ferrous sulfate [1].

Iron fortification Human iron absorption Micronization technology

Absorption Deficit in Baked Goods vs. Ferrous Sulfate

In a collaborative human absorption study, standard sodium iron pyrophosphate (a ferric pyrophosphate salt) baked into 60-g dinner rolls exhibited fractional absorption of only one-tenth that of ferrous sulfate, highlighting the severely compromised bioavailability of conventional FePP in baked matrices [1].

Cereal fortification Iron bioavailability Baked goods

Citrate Co-Fortification Enhances Bioavailability in Extruded Rice

Co-extrusion of ferric pyrophosphate with a citric acid/trisodium citrate (CA/TSC) mixture significantly enhanced iron absorption in human subjects, elevating the fractional absorption of FePP-fortified extruded rice from 1.7% to 3.2%, a level comparable to a ferrous sulfate reference meal (3.4%) [1].

Extruded rice fortification Iron bioavailability enhancement Co-fortification

Superior Storage Stability vs. Ferrous Fumarate & NaFeEDTA

In a study evaluating the storage stability of multiple-fortified Ultra Rice, formulations containing ferric pyrophosphate (FePP) exhibited the most favorable stability profile, showing minimal losses of thiamin (vitamin B1) and good sensory/physical properties. In contrast, formulations containing ferrous fumarate lost more than 50% of thiamin, while those containing iron-sodium-EDTA, despite showing minimal thiamin loss, developed the most rancidity [1].

Food fortification Vitamin stability Sensory quality

Relative Biological Value in Rats vs. Ferrous Sulfate

In standardized rat models, the relative biological availability (RBA) of standard ferric pyrophosphate, when compared to ferrous sulfate (RBA set as 100%), typically falls within the range of 20-50% [1]. This class-level inference establishes the baseline bioavailability expectation for conventional FePP grades, against which specialized variants (e.g., micronized, soluble chelates) are measured.

Iron bioavailability Relative biological value Animal models

Body Iron Store Increase: NaFeEDTA vs. Ferric Pyrophosphate

In a randomized controlled trial of margarine fortification, the increase in body iron stores achieved with sodium iron EDTA (NaFeEDTA) was 2-3 times greater than that achieved with micronized ground ferric pyrophosphate (MGFePP) (P < 0.05), with the difference being more pronounced in women with low baseline serum ferritin (<15 μg/L) [1].

Iron fortification Human randomized controlled trial Sodium iron EDTA

Ferric Pyrophosphate Application Scenarios


Liquid & Semi-Solid Food Fortification

Micronized dispersible ferric pyrophosphate (MDFP; e.g., SunActive Fe) is the evidence-based choice for fortifying liquid and semi-solid foods such as yoghurt drinks, infant cereals, and reconstituted beverages. As demonstrated by Fidler et al. (2004), MDFP achieves iron absorption in adult women that is statistically non-inferior to ferrous sulfate (3.9% vs. 4.2% in yoghurt; 3.4% vs. 4.1% in infant cereal) while maintaining complete dispersibility and avoiding the organoleptic changes associated with soluble iron salts [1]. This formulation directly addresses the native bioavailability deficit of standard FePP in these matrices, enabling procurement of a single ingredient that satisfies both sensory and nutritional specifications.

Extruded Rice Fortification with Enhanced Bioavailability

For extruded fortified rice intended to improve iron nutrition in populations, ferric pyrophosphate co-extruded with a citric acid/trisodium citrate (CA/TSC) mixture is the recommended procurement specification. Hackl et al. (2016) demonstrated that this formulation doubles fractional iron absorption from FePP-fortified rice (from 1.7% to 3.2%), achieving bioavailability comparable to a ferrous sulfate reference (3.4%) [1]. This evidence-based approach overcomes the low native bioavailability of FePP in rice matrices through in situ generation of soluble ferric pyrophosphate citrate complexes during extrusion and cooking, providing a validated solution for large-scale rice fortification programs requiring both sensory neutrality and nutritional impact.

Vitamin Stability in Multiple-Fortified Extruded Grains

In multiple-fortified extruded grain products such as Ultra Rice, where co-fortification with vitamins (e.g., thiamin) is required, ferric pyrophosphate is the preferred iron source based on its superior storage stability. Li et al. (2008) showed that FePP formulations exhibited minimal thiamin loss and good sensory properties, whereas ferrous fumarate caused >50% thiamin degradation and NaFeEDTA induced significant rancidity [1]. Procurement of FePP for these applications directly mitigates the risk of vitamin loss and sensory deterioration during shelf life, a key differentiator for products requiring multi-micronutrient delivery.

Double-Fortified & Multiple-Fortified Salt via Encapsulation

Encapsulated ferric pyrophosphate (FePP) premixes, particularly those employing soy stearin coatings, are a viable iron source for double-fortified salt (DFS) and multiple-fortified salt (MFS) formulations containing iodine. As reported by Li et al. (2025), uncoated FePP in the presence of iodide caused rapid iodine loss, necessitating the development of protective coating systems that preserve iodine while maintaining iron bioavailability [1]. Pilot-scale trials confirmed that encapsulated FePP formulations remained stable after six months of storage under elevated temperature and humidity, yielding visually acceptable and nutritionally effective salt. Procurement of encapsulated FePP premixes is therefore indicated for salt fortification programs in low- and middle-income countries where iodine and iron co-delivery is a public health priority, despite the higher premix mass and cost relative to ferrous fumarate.

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